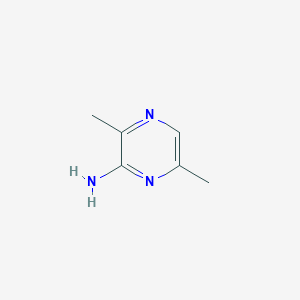

3,6-Dimethylpyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZYHVUIWRRMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30532788 | |

| Record name | 3,6-Dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13134-38-8 | |

| Record name | 3,6-Dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13134-38-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 3,6 Dimethylpyrazin 2 Amine and Its Derivatives

Chemical Synthesis Routes and Reaction Conditions

The laboratory synthesis of pyrazines is a well-established field, utilizing classical condensation reactions as well as modern catalytic and multi-component approaches to build and functionalize the heterocyclic core.

The most traditional and widely used method for constructing the pyrazine (B50134) ring involves the condensation of a 1,2-diamine with an α-dicarbonyl compound. researchgate.netslideshare.net This reaction forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net For the synthesis of an amino-substituted pyrazine like 3,6-Dimethylpyrazin-2-amine, this would typically involve a starting material that already contains the amine functionality, such as an aminodiamino compound.

A general representation of this classical approach is the reaction between ethylenediamine (B42938) and a vicinal diol, often using heterogeneous catalysts in industrial settings. nih.gov The standard laboratory protocol relies on the dehydrogenative coupling of α-amino carbonyl or α-diketones with vicinal diamines. nih.gov

Table 1: General Condensation Reactions for Pyrazine Formation

| Reactant 1 | Reactant 2 | Intermediate | Product | Reference |

|---|---|---|---|---|

| 1,2-Diamine | α-Dicarbonyl Compound | Dihydropyrazine | Substituted Pyrazine | researchgate.net |

| Ethylenediamine | Propylene Glycol | Dihydropyrazine | Substituted Pyrazine | nih.gov |

| α-Amino Carbonyl | Vicinal Diamine | Dihydropyrazine | Substituted Pyrazine | nih.gov |

Achieving specific substitution patterns on the pyrazine ring requires regioselective functionalization, where a chemical reaction is directed to a particular position on the molecule. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. rsc.org

Direct C-H Arylation: A modern approach involves the direct arylation of the pyrazine ring via C-H activation. For instance, a pyrazine N-oxide can be coupled with a protected indole (B1671886) in a palladium-catalyzed C–H/C–H coupling reaction. The N-oxide group serves as a directing group, making the adjacent carbon atom the most susceptible to coupling. rsc.org

Suzuki Coupling: The Suzuki reaction, which couples organoboron compounds with halides, is also applicable. The triflate group (OTf) can serve as an effective leaving group on the pyrazine ring. For example, 5-O-triflyl-3-benzyl-2-aminopyrazine reacts with various arylboronic acids under standard Suzuki conditions to yield the corresponding coupled products in good yields. rsc.org

Directed Metallation: The regioselectivity of a reaction can be controlled by a directing group already present on the ring. In the case of pyridinium (B92312) N-(3,5-dibromopyrazinyl)aminide, the unshared electron pair of the aminide nitrogen coordinates to a palladium catalyst, directing the oxidative addition to the ortho-halogen, thus controlling which bromine atom is substituted first. rsc.org

Table 2: Regioselective Functionalization Methods for Pyrazines

| Reaction Type | Catalyst System | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| C-H/C-H Coupling | Palladium (Pd) | Use of pyrazine N-oxide as a directing group | Regioselective arylation adjacent to N-oxide | rsc.org |

| Suzuki Coupling | Palladium (Pd) | Triflate (OTf) as a suitable leaving group | C-C bond formation at the position of the triflate | rsc.org |

| Directed Arylation | Palladium (Pd) | Coordination of aminide nitrogen to catalyst | Selective functionalization at the ortho position | rsc.org |

| Gold-Catalyzed Annulation | Gold(I) | Activation of alkyne for reaction with soft nucleophile | Regioselective formation of fused ring systems | acs.orgnih.gov |

The development of novel catalyst systems has led to more efficient and sustainable methods for synthesizing the pyrazine core. A significant advancement is the use of earth-abundant base metals to catalyze the dehydrogenative coupling of simple starting materials. nih.gov

Manganese pincer complexes have been shown to be effective catalysts for the self-coupling of 2-amino alcohols to form symmetrically 2,5-substituted pyrazines. nih.govacs.org This reaction is highly atom-economical, producing only water and hydrogen gas as byproducts. acs.org The optimization of these reactions involves screening different manganese complexes, bases, solvents, and temperatures to maximize the yield. nih.gov Similarly, copper-based catalysts have been developed for the synthesis of various pyrazine derivatives, demonstrating good functional group tolerance and the potential for catalyst recycling. sioc-journal.cn

Table 3: Catalytic Systems for Pyrazine Synthesis

| Catalyst System | Substrate | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Manganese Pincer Complex | 2-Amino Alcohols | Dehydrogenative Self-Coupling | Use of earth-abundant metal; sustainable (H₂ and H₂O byproducts) | nih.govacs.org |

| TNP-Cu@rGO (Copper-based) | Various | Not specified | Good functional tolerance; catalyst can be recycled | sioc-journal.cn |

| Ruthenium Pincer Complex | 2-Amino Alcohols | Dehydrogenative Coupling | Homogeneous catalysis for symmetrical pyrazines | acs.org |

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials' atoms. acs.org This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular complexity. acs.orgnih.gov

While specific MCRs for this compound are not detailed, the principles can be applied to pyrazine synthesis. For instance, the Ugi reaction, a well-known MCR, is used to generate adducts that can then undergo cyclization to form heterocyclic structures, including fused pyrazine systems like pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. acs.orgnih.gov A hypothetical MCR for a pyrazine scaffold could involve the one-pot reaction of an aldehyde, a 1,2-diamine, and a third reactive component, potentially catalyzed by a mild acid or metal, to construct the substituted ring system efficiently. nih.govbeilstein-journals.org

Biosynthesis Pathways of Pyrazine Compounds Related to this compound

Pyrazines are common natural products found in plants, insects, and microorganisms, where they often function as flavor and aroma compounds. researchgate.netresearchgate.net

The biosynthesis of alkylpyrazines is well-documented in various bacteria, particularly within the Bacillus genus. nih.gov These microorganisms can produce a wide array of pyrazines, including dimethyl-, trimethyl-, and tetramethylpyrazines. researchgate.netnih.gov The biosynthetic pathways generally involve the condensation of precursors derived from amino acid and carbohydrate metabolism. researchgate.net

Bacillus subtilis strains isolated from fermented soybeans (natto) have demonstrated a strong capacity for pyrazine production. nih.gov The key precursors are often α-hydroxycarbonyl compounds like acetoin (B143602) (3-hydroxy-2-butanone) and amino acids such as L-threonine. nih.govresearchgate.net The microorganisms convert these precursors into various alkylpyrazines. For example, some strains are efficient producers of 2,5-dimethylpyrazine (B89654) and 2,3,5,6-tetramethylpyrazine, while others can synthesize 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine (B92225). nih.gov The proposed biosynthesis of 2,5-diisopropylpyrazine (B1313309) proceeds from the amino acid valine, which is first converted to its corresponding aldehyde, dimerizes, and is then oxidized to the final pyrazine product. researchgate.net

Table 4: Microbial Production of Selected Alkylpyrazines

| Microorganism | Precursor(s) | Produced Alkylpyrazine(s) | Reference |

|---|---|---|---|

| Bacillus subtilis (Strain BcP21) | Acetoin | 2,5-Dimethylpyrazine, 2,3,5,6-Tetramethylpyrazine | nih.gov |

| Bacillus subtilis (Strain BcP4) | L-Threonine | 2-Methylpyrazine, 2,3-Dimethylpyrazine, 2,6-Dimethylpyrazine | nih.gov |

| Myxobacteria | Valine | 2,5-Diisopropylpyrazine | researchgate.net |

| Bacillus pumilus | Not specified | 2,5-Dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine (B18607) | mdpi.com |

Enzymatic Mechanisms in Pyrazine Ring Formation (e.g., L-Threonine-3-dehydrogenase)

The biosynthesis of the pyrazine ring, a critical step in forming compounds like this compound and its alkyl derivatives, heavily involves specific enzymatic reactions. A key enzyme in this process is L-threonine-3-dehydrogenase (TDH). nih.govasm.org This enzyme initiates the transformation of the amino acid L-threonine, a common precursor for many pyrazines. nih.gov

The established mechanism begins with TDH catalyzing the oxidation of L-threonine, using NAD+ as an electron acceptor, to produce an intermediate called 2-amino-3-ketobutyrate (AKB). nih.govucl.ac.uk AKB is known to be an unstable compound that can undergo spontaneous decarboxylation (loss of a carboxyl group in the form of carbon dioxide) to yield aminoacetone. nih.govucl.ac.ukasm.org

Once formed, aminoacetone serves as a crucial building block for the pyrazine skeleton. The generally accepted pathway involves the condensation of two aminoacetone molecules. semanticscholar.org This reaction forms a dihydropyrazine intermediate, specifically 2,5-dimethyl-3,6-dihydropyrazine, which is subsequently oxidized to create the stable aromatic compound 2,5-dimethylpyrazine. asm.orgsemanticscholar.org

Research using the bacterium Bacillus subtilis has confirmed that TDH is the essential enzyme driving the synthesis of 2,5-dimethylpyrazine from the substrate L-threonine. nih.govasm.org Similarly, in Vibrio cholerae, TDH is responsible for producing aminoacetone from L-threonine, which then acts as a component in the synthesis of 3,5-dimethylpyrazine-2-ol. nih.gov

Furthermore, a chemoenzymatic approach has demonstrated the synthesis of 3-ethyl-2,5-dimethylpyrazine. nih.gov This method utilizes both L-threonine-3-dehydrogenase and another enzyme, 2-amino-3-ketobutyrate CoA ligase (KBL). In this system, TDH supplies aminoacetone, while KBL, exhibiting threonine aldolase (B8822740) activity, generates acetaldehyde (B116499) from L-threonine. nih.gov The subsequent condensation of two aminoacetone molecules with one acetaldehyde molecule leads to the formation of 3-ethyl-2,5-dimethylpyrazine, with yields increasing up to 20.2% when L-threonine is supplied as the precursor. nih.gov

Table 1: Enzymatic Formation of Pyrazine Precursors and Products

| Enzyme | Substrate | Key Intermediate(s) | Final Product(s) | Organism/System |

|---|---|---|---|---|

| L-threonine-3-dehydrogenase (TDH) | L-threonine | 2-amino-3-ketobutyrate, Aminoacetone | 2,5-Dimethylpyrazine | Bacillus subtilis nih.govasm.org |

| L-threonine-3-dehydrogenase (TDH) | L-threonine | Aminoacetone | 3,5-Dimethylpyrazine-2-ol | Vibrio cholerae nih.gov |

| TDH and 2-amino-3-ketobutyrate CoA ligase (KBL) | L-threonine | Aminoacetone, Acetaldehyde | 3-Ethyl-2,5-dimethylpyrazine | Chemoenzymatic nih.gov |

Precursor Incorporation and Metabolic Engineering for Pyrazine Biosynthesis

The production of pyrazines can be significantly enhanced by supplying specific precursor molecules to microbial cultures, a strategy known as precursor feeding. d-nb.info This approach leverages the natural metabolic pathways of microorganisms, such as Bacillus subtilis, which are known producers of various alkylpyrazines. nih.govresearchgate.net

L-threonine has been identified as a fundamental precursor for the biosynthesis of alkylpyrazines like 2,5-dimethylpyrazine. nih.govnih.gov Another important precursor is acetoin, which is primarily used for producing 2,3,5,6-tetramethylpyrazine. nih.gov Studies have shown that adding these precursors directly to the culture medium can stimulate pyrazine production. nih.gov For instance, in cultures of Bacillus subtilis, the addition of L-threonine (at 50 g/L) and acetoin (at 60 g/L) was used to promote the synthesis of their respective pyrazine derivatives. nih.gov

Interestingly, different strains of the same bacterial species can exhibit different production profiles. Screening of Bacillus subtilis strains isolated from fermented soybeans (natto) revealed that different strains have predispositions to produce specific sets of alkylpyrazines when fed precursors. nih.gov One strain, BcP21, was particularly efficient at producing 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine, reaching a total concentration of 558 mg/L. nih.gov This highlights the potential for selecting specific microbial strains for targeted pyrazine synthesis.

Beyond simple precursor feeding, metabolic engineering offers a more advanced approach to optimize pyrazine production. This involves the genetic modification of microorganisms to enhance the desired biosynthetic pathways. nih.gov For example, the synthesis of 2,3,5-trimethylpyrazine is thought to involve intermediates from two separate pathways: aminoacetone (derived from L-threonine) and acetoin (derived from glucose). asm.org By engineering the metabolic network of an organism like Bacillus subtilis, it is possible to increase the intracellular supply of these key precursors, thereby boosting the yield of the target pyrazine. nih.gov The use of microbial synthesis is advantageous as it allows for the selective formation of substituted pyrazines by feeding the microorganism the necessary building blocks. d-nb.info

**Table 2: Examples of Precursor Incorporation for Pyrazine Biosynthesis in *Bacillus subtilis***

| Strain | Precursor(s) Added | Major Pyrazines Produced | Reference |

|---|---|---|---|

| B. subtilis BcP21 | L-threonine, Acetoin | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2,3,5,6-Tetramethylpyrazine | nih.gov |

| B. subtilis BcP4 | L-threonine, Acetoin | 2-Methylpyrazine, 2,3-Dimethylpyrazine, 2,6-Dimethylpyrazine | nih.gov |

| B. subtilis | L-threonine, Acetoin | 2,5-Dimethylpyrazine, 2,3,5,6-Tetramethylpyrazine | nih.gov |

Table 3: List of Compounds

| Compound Name |

|---|

| 2,3,5,6-Tetramethylpyrazine |

| 2,3,5-Trimethylpyrazine |

| 2,3-Dimethylpyrazine |

| 2,5-Dimethyl-3,6-dihydropyrazine |

| 2,5-Dimethylpyrazine |

| 2,6-Dimethylpyrazine |

| 2-amino-3-ketobutyrate (AKB) |

| 2-Ethyl-3,5-dimethylpyrazine |

| 2-Methylpyrazine |

| 3,5-Dimethylpyrazine-2-ol |

| This compound |

| 3-Ethyl-2,5-dimethylpyrazine |

| 3-isobutyl-2-methoxypyrazine |

| Acetaldehyde |

| Acetoin |

| Alanine |

| Aminoacetone |

| Glycine |

| L-threonine |

Chemical Reactivity and Mechanistic Studies of 3,6 Dimethylpyrazin 2 Amine

Oxidation Reactions of the Pyrazine (B50134) Ring and Side Chains

The pyrazine ring itself is generally stable and resistant to oxidizing agents. um.edu.my However, the side-chain alkyl groups are susceptible to oxidation. For alkyl-substituted pyrazines, a common reaction involves the oxidation of the methyl groups to form the corresponding pyrazine-carboxylic acids. hpa.gov.twinchem.org This transformation can be achieved using various oxidizing agents. For instance, aqueous potassium permanganate (B83412) is a reagent known to convert alkyl side chains on a pyrazine ring into carboxyl groups. Other reagents capable of this transformation include selenium dioxide and sodium dichromate in acetic acid. um.edu.my

In addition to side-chain oxidation, the nitrogen atoms in the pyrazine ring can also be oxidized to form N-oxides. um.edu.my This reaction is typically carried out using reagents like hydrogen peroxide. um.edu.my The specific outcome of the oxidation—whether it occurs at the side chain or the ring nitrogen—depends on the reagent and reaction conditions employed. For many alkylpyrazines, metabolic pathways favor the oxidation of the aliphatic side chains. inchem.org For example, the related compounds 2,5- and 2,6-dimethylpyrazine (B92225) are almost exclusively oxidized at their methyl groups in biological systems. inchem.org

Table 1: Oxidation Reactions of Alkylpyrazines

| Oxidizing Agent | Product Type | Reference |

|---|---|---|

| Aqueous Potassium Permanganate | Pyrazine-carboxylic acid | um.edu.my |

| Selenium Dioxide | Pyrazine-carboxylic acid | um.edu.my |

| Sodium Dichromate / Acetic Acid | Pyrazine-carboxylic acid | um.edu.my |

| Hydrogen Peroxide | Pyrazine-N-oxide | um.edu.my |

Reduction Pathways of 3,6-Dimethylpyrazin-2-amine Derivatives

The pyrazine ring can undergo complete reduction, leading to the formation of piperazines. This transformation involves the addition of three moles of hydrogen to the aromatic ring. A common method to achieve this reduction is the use of sodium in ethanol. um.edu.my Other reducing agents, such as tin and hydrochloric acid or various metal amalgams, have also been employed for the reduction of pyrazines. um.edu.my

In some cases, partial reduction can occur. For example, treatment of 2,5-diphenylpyrazine (B189496) with hydriodic acid and red phosphorus yields the corresponding 2,5-diphenyl-3,6-dihydropyrazine. um.edu.my It is believed that this partial reduction to a dihydropyrazine (B8608421) derivative can be an intermediate step, which may then be susceptible to ring cleavage under harsh acidic conditions. um.edu.my The complete reduction of the pyrazine nucleus in derivatives of this compound would yield the corresponding substituted piperazine (B1678402).

Table 2: Reduction Reactions of Pyrazines

| Reducing Agent / Method | Product Type | Reference |

|---|---|---|

| Sodium in Ethanol | Piperazine | um.edu.my |

| Tin and Hydrochloric Acid | Piperazine | um.edu.my |

| Hydriodic Acid and Red Phosphorus | Dihydropyrazine | um.edu.my |

| Catalytic Hydrogenation | Piperazine | researchgate.net |

Substitution Reactions Involving Amine and Methyl Groups

The functional groups of this compound are key sites for substitution reactions. The amino group, being a primary amine, can undergo reactions typical for this functional group. For instance, studies on other 2-aminopyrazines and related N-heterocycles have shown that N-acylation can occur. semanticscholar.orgresearchgate.net Depending on the reaction conditions and the nature of the acylating agent, mono- or di-acylation products can be formed. semanticscholar.orgresearchgate.net The use of a strong base tends to favor the formation of N,N-diacylated products. researchgate.net

Furthermore, the amino group can be converted into other functionalities. While specific examples for this compound are not detailed in the reviewed literature, analogous reactions on other aromatic amines, such as diazotization followed by Sandmeyer-type reactions, represent a potential pathway for introducing a variety of substituents in place of the amino group. The amino group can also participate in the formation of formamidines, which are important intermediates in organic synthesis. researchgate.net

The methyl groups, while generally less reactive towards substitution than oxidation, can be functionalized. For example, the synthesis of a ligustrazine piperazine derivative involves the reaction of 2-chloromethyl-3,5,6-trimethylpyrazine hydrochloride with a substituted piperazine, indicating that a methyl group can be halogenated and subsequently used as a site for nucleophilic substitution. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Core

The pyrazine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution. um.edu.my Such reactions typically require the presence of activating, electron-donating groups on the ring to proceed. ontosight.aimasterorganicchemistry.com The amino group in this compound is a strong activating group, which would direct electrophiles to the ortho and para positions (C5 and C3, respectively). Bromination of 2-aminopyrazine (B29847), for example, yields 2-amino-3,5-dibromopyrazine, demonstrating that the amino group facilitates electrophilic attack on the ring carbons. google.com

Conversely, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.com This reactivity is enhanced by the presence of electron-withdrawing groups and a good leaving group. masterorganicchemistry.com While direct displacement of a hydrogen atom by a nucleophile is uncommon, the substitution of a halogen on a pyrazine ring occurs with relative ease. um.edu.my For instance, 2-chloropyrazines readily react with various nucleophiles like sodium thiophenoxide or sodium methoxide (B1231860) to yield the corresponding substituted pyrazines. um.edu.my The amino group on this compound would further activate the ring towards nucleophilic attack, particularly at positions not bearing the activating groups. In some cases, unusual tele-substitution reactions have been observed in pyrazine systems, where the nucleophile attacks a position distant from the leaving group. acs.org

Table 3: Susceptibility of the Pyrazine Ring to Aromatic Substitution

| Reaction Type | General Reactivity | Influence of Substituents | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Generally unreactive | Requires activating (electron-donating) groups | um.edu.mymasterorganicchemistry.com |

| Nucleophilic Aromatic Substitution | Generally reactive | Enhanced by electron-withdrawing groups and good leaving groups | um.edu.mymasterorganicchemistry.com |

Advanced Analytical and Structural Characterization of 3,6 Dimethylpyrazin 2 Amine

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 3,6-Dimethylpyrazin-2-amine. Each technique offers unique insights, and their combined application provides a holistic view of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. The spectrum of a related compound, 3-ethylpyrazin-2-amine, shows characteristic signals for the ethyl group, with a triplet for the CH₃ protons and a quartet for the CH₂ protons. For this compound, distinct signals for the two methyl groups and the amine protons would be expected, with their specific chemical shifts providing information about their positions on the pyrazine (B50134) ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the pyrazine ring carbons are typically in the range of 140–160 ppm. The positions of the dimethylamino group can be confirmed by the presence of a singlet around 3.0 ppm in the ¹H NMR spectrum. Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, can further establish the connectivity between protons and carbons, providing unambiguous structural assignment. ipb.ptresearchgate.net For instance, ¹H-¹⁵N HMBC correlations are particularly useful for characterizing substituted pyrazines by revealing couplings between protons and nitrogen atoms in the heterocyclic ring. ipb.pt

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|

| ¹H (Methyl protons) | 2.3 - 2.8 | Singlet |

| ¹H (Amine protons) | Variable | Broad Singlet |

| ¹H (Ring proton) | 7.5 - 8.5 | Singlet |

| ¹³C (Methyl carbons) | 20 - 25 | Quartet |

| ¹³C (Ring carbons) | 140 - 160 | Variable |

| ¹³C (C-NH₂) | ~150 | Singlet |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₉N₃), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 123.08. chemsrc.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For pyrazine derivatives, common fragmentation pathways involve the loss of small neutral molecules or radicals from the parent ion. For example, the MS/MS spectrum of 2,3,5-trimethyl-6-ethylpyrazine shows significant fragment ions at m/z 149, 150, and 122. researchgate.net The fragmentation of this compound would be expected to produce specific fragments that can be used for its unambiguous identification.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Expected m/z | Information Provided |

|---|---|---|

| MS (EI) | 123 | Molecular Ion (M⁺) |

| HRMS | 123.0796 | Exact Mass, confirms C₆H₉N₃ |

| MS/MS | Compound-specific | Structural Fragmentation Pattern |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org The C-N stretching of the aromatic amine would be observed between 1250 and 1335 cm⁻¹. orgchemboulder.com The pyrazine ring itself will show characteristic vibrations, including C-H stretching and ring stretching, in the aromatic region of the spectrum. The absence of an N-H stretch would indicate a tertiary amine, such as in N,N-dimethylpyrazin-2-amine.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

| Aromatic Ring | C=C & C=N Stretch | ~1400 - 1600 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Methyl Groups | C-H Stretch | 2850 - 2960 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyrazine and its derivatives typically exhibit two main absorption bands. scispace.com The first, usually found in the 290–330 nm range, is attributed to π-π* transitions within the pyrazine core. scispace.com A second band at a longer wavelength (around 370–400 nm) is often due to an intramolecular charge transfer (ICT) transition. scispace.com The position and intensity of these bands can be influenced by the substituents on the pyrazine ring and the solvent used. nih.gov For pyrazine derivatives, the absorption peaks are not significantly affected by solvent polarity. nih.gov

Table 4: Typical UV-Visible Absorption Data for Pyrazine Derivatives

| Transition | Wavelength Range (λmax, nm) |

|---|---|

| π-π* (Pyrazine Core) | 290 - 330 |

| Intramolecular Charge Transfer (ICT) | 370 - 400 |

Gas Chromatography-Olfactometry-Mass Spectrometry (GC/O-MS) in Pyrazine Analysis

Gas Chromatography-Olfactometry-Mass Spectrometry (GC/O-MS) is a powerful technique for the analysis of volatile and odor-active compounds, such as pyrazines, which are often important flavor components in food. nih.gov This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry and the sensory evaluation of a human assessor (olfactometry). mdpi.com

In a typical GC/O-MS analysis, the volatile compounds from a sample are separated on a GC column. The effluent from the column is split, with one portion going to the mass spectrometer for identification and the other to an olfactometry port where a trained panelist can detect and describe the odor of each eluting compound. nih.govnih.gov This technique is particularly useful for identifying key odorants, even those present at very low concentrations, as pyrazines often have low odor thresholds. mdpi.com For instance, GC-O has been used to identify potent odorants like 2-ethyl-3,5-dimethylpyrazine (B18607) and 2,5-dimethylpyrazine (B89654) in food products. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantitative Pyrazine Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of pyrazines in complex matrices. mdpi.comnih.govresearchgate.net This technique offers advantages over GC-MS, such as lower limits of detection and quantification, and often does not require sample derivatization. worktribe.comgoogle.com

The UPLC system provides efficient separation of pyrazine isomers. google.com The separated compounds are then introduced into a tandem mass spectrometer, which is typically operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. mdpi.com In MRM, specific precursor-to-product ion transitions are monitored for each target analyte, allowing for accurate quantification even in the presence of co-eluting interferences. mdpi.com This method has been successfully applied to quantify a range of pyrazines in various samples. mdpi.comnih.govresearchgate.net

Crystallographic Studies

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physicochemical properties of a solid-state material. For pyrazine derivatives, including this compound, crystallographic studies provide invaluable insights into their solid-state structure, intermolecular interactions, and potential for polymorphic or co-crystalline forms.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Pyrazine derivatives crystallize in various crystal systems, with the monoclinic system being common. For instance, 3,5-dimethylpyrazin-2(1H)-one crystallizes in the monoclinic P2₁/n space group. iucr.org Similarly, dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate adopts a monoclinic P2₁/c space group. core.ac.uk The crystal structure of a compound is defined by the dimensions of the unit cell (a, b, c, α, β, γ) and the symmetry operations of its space group. These parameters for related pyrazine compounds are detailed in the table below.

Table 1: Crystallographic Data for Selected Pyrazine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|

| 3,5-dimethylpyrazin-2(1H)-one iucr.org | C₆H₈N₂O | Monoclinic | P2₁/n | 4.009 | 14.59 | 11.59 | 105.25 | 654 | 4 |

| Dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate core.ac.uk | C₂₄H₂₂N₂O₄ | Monoclinic | P2₁/c | 11.0707 | 5.2370 | 16.6997 | 103.5385 | 941.30 | 2 |

Z is the number of molecules in the unit cell.

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of pyrazine derivatives is significantly influenced by a variety of non-covalent interactions, which dictate the molecular packing and, consequently, the material's properties. Hydrogen bonding and π-π stacking are particularly prominent in this class of compounds. nih.govacs.org

Hydrogen Bonding: The presence of nitrogen atoms in the pyrazine ring and the amine substituent in this compound makes it a prime candidate for forming strong hydrogen bonds. The amine group can act as a hydrogen bond donor, while the ring nitrogen atoms can act as acceptors. In many N-arylpyrazinecarboxamides, N-H···N and N-H···O hydrogen bonds are observed, leading to the formation of cyclic dimers or one- and two-dimensional chains. nih.gov In copper(I) bromide complexes of chloro-substituted pyrazin-2-amines, self-complementary N-H···Npz pyrazine dimers are a characteristic feature. mdpi.com The formation of these hydrogen-bonded networks is a critical factor in the self-assembly of these molecules in the solid state. nih.gov

π-π Stacking: The aromatic nature of the pyrazine ring facilitates π-π stacking interactions between adjacent molecules. These interactions are common in pyrazine derivatives and contribute significantly to the stability of the crystal lattice. nih.gov In some structures, these interactions lead to the formation of one-dimensional stacks. nih.gov For instance, in certain 2,5-bis(arylethynyl)pyrazine derivatives, π-π interactions between phenyl groups induce a herringbone packing pattern. rsc.org The interplay between hydrogen bonding and π-π stacking often results in complex three-dimensional supramolecular architectures. mdpi.com

Table 2: Examples of Supramolecular Interactions in Pyrazine Derivatives

| Compound/Class | Interaction Type | Description | Reference |

|---|---|---|---|

| N-arylpyrazinecarboxamides | N-H···N, N-H···O, C-H···N, C-H···O hydrogen bonds, π-π stacking | Formation of zero-, one-, and two-dimensional supramolecular structures. | nih.gov |

| Chloro-substituted pyrazin-2-amine Cu(I)Br complexes | N-H···Npz hydrogen bonding | Formation of Watson-Crick-like base pairing structures. | mdpi.com |

| 2,5-bis(arylethynyl)pyrazines | C-H···π interactions, π-π stacking | Leads to lamellar or herringbone packing arrangements. | rsc.org |

Polymorphism and Co-crystallization Studies of Pyrazine Derivatives

Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. google.com Different polymorphs of the same compound can exhibit distinct physical properties. The study of polymorphism is crucial in fields like pharmaceuticals, where the solubility and bioavailability of a drug can be polymorph-dependent. Pyrazine derivatives have been shown to exhibit polymorphism. nih.govnii.ac.jpnii.ac.jp For example, N-(4-fluorophenyl)pyrazinecarboxamide has been found to exist in two polymorphic forms. nih.gov The formation of different polymorphs can often be controlled by varying crystallization conditions such as the solvent. nii.ac.jp The self-assembly of some pyrazine-based molecules on surfaces can also lead to the formation of different polymorphic structures. nih.gov

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a coformer) into the crystal lattice. nih.gov This approach is widely used to improve properties such as solubility and stability. Pyrazine and its derivatives are often used as coformers in the design of co-crystals. rsc.orghw.ac.ukacs.org For instance, pyrazine has been co-crystallized with various dicarboxylic acids to form one-dimensional hydrogen-bonded chains. hw.ac.uk Similarly, the anti-tuberculosis drug pyrazinamide (B1679903) has been the subject of numerous co-crystallization studies to enhance its properties. acs.org These studies highlight the versatility of the pyrazine scaffold in forming robust supramolecular synthons, which are reliable patterns of intermolecular interactions.

The potential for this compound to form polymorphs or co-crystals is high, given the functional groups present in the molecule. Such studies would be a valuable avenue for future research to modulate its solid-state properties for specific applications.

Computational and Theoretical Investigations of 3,6 Dimethylpyrazin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 3,6-Dimethylpyrazin-2-amine. These calculations provide detailed insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move electrons from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and less stable. researchgate.net For substituted pyrazine (B50134) derivatives, HOMO-LUMO gaps are typically in a range that indicates moderate chemical stability combined with sufficient reactivity for synthetic transformations. smolecule.com For instance, quantum chemical calculations on related di(phenylethynyl)-3,6-dimethylpyrazine showed a HOMO-LUMO gap of 3.56 eV. researchgate.net The electron-donating amino group and methyl groups on the this compound ring are expected to influence the energies of these frontier orbitals. The HOMO is likely to be localized primarily on the electron-rich pyrazine ring and the amino substituent, while the LUMO would be distributed over the aromatic system.

The electron density distribution reveals the polarization within the molecule. In this compound, the electronegative nitrogen atoms in the pyrazine ring and the amino group lead to a non-uniform distribution of electron density. This polarization is critical in determining the sites for electrophilic and nucleophilic attack and governs the nature of intermolecular interactions.

A summary of typical parameters used for DFT calculations on related heterocyclic compounds is presented below. smolecule.com

Table 1: Example of DFT Computational Parameters for a Substituted Pyrazine

| Parameter | Recommended Value | Justification |

|---|---|---|

| Functional | B3LYP | Validated for accurate geometric and electronic properties of heterocyclic compounds. smolecule.com |

| Basis Set | 6-311G(d,p) | Provides a good balance of accuracy and computational cost for molecules of this size. smolecule.com |

| Solvation Model | PCM (Polarizable Continuum Model) | Accounts for the effect of a solvent environment on the molecule's properties. |

| Convergence Criteria | 10⁻⁸ Hartree | Ensures high accuracy in the final calculated energy. |

Quantum chemical calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation of compounds.

NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei is a valuable tool. rsc.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can compute the magnetic shielding tensors for each nucleus. liverpool.ac.uk These are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts for the protons and carbons of the methyl groups, the pyrazine ring, and the amine group can be compared with experimental data to confirm the molecular structure. Advanced machine learning and graph neural network models are also emerging as powerful tools for rapid and accurate chemical shift prediction from molecular structure alone. rsc.orgnih.gov

IR Frequencies: Infrared (IR) spectroscopy identifies functional groups in a molecule through their characteristic vibrational frequencies. Computational frequency calculations can predict the entire IR spectrum of this compound. These calculations determine the vibrational modes of the molecule and their corresponding frequencies and intensities. researchgate.net Key predicted frequencies would include C-H stretching from the methyl groups and the aromatic ring, N-H stretching from the amine group, and various pyrazine ring stretching and bending vibrations. researchgate.net Comparing the computed spectrum with an experimental one helps to assign the observed absorption bands to specific molecular motions. masterorganicchemistry.com

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. github.io For this compound, MD simulations can provide insights into its behavior in different environments, such as in aqueous solution or interacting with biological macromolecules. researchgate.net

In a typical MD simulation, the forces between atoms are calculated using a molecular mechanics force field, and Newton's laws of motion are integrated to model the system's dynamics. github.io Such simulations can reveal:

Solvation Structure: How water molecules or other solvents arrange around the this compound molecule, and the dynamics of these solvent shells.

Conformational Dynamics: While the pyrazine ring is rigid, the orientation of the amino group and the rotation of the methyl groups can be studied.

Interactions with Biomolecules: MD simulations can model the binding of this compound to a protein or other biological target. researchgate.netnih.gov This can help to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and to estimate the binding affinity. This is particularly relevant given the use of pyrazine derivatives in pharmaceutical and flavor chemistry. researchgate.netnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for each step. rsc.org

For this compound, this could involve modeling:

Synthesis Pathways: The formation of the pyrazine ring itself can be studied. For example, the biosynthesis of 2,5-dimethylpyrazine (B89654) from L-threonine involves enzymatic and non-enzymatic steps, including dehydrogenation, decarboxylation, and condensation, which can be modeled computationally. mdpi.comasm.org

Metabolism: The metabolic fate of the compound in biological systems can be predicted by modeling potential reactions like oxidation or conjugation.

Chemical Reactivity: The mechanism of reactions where this compound is a reactant, such as electrophilic substitution on the ring or reactions involving the amino group, can be detailed. For instance, computational studies on gold-catalyzed pyrazine synthesis have successfully used DFT to understand the reaction sequence. rsc.org

These studies provide a step-by-step description of bond breaking and formation, helping to explain experimental outcomes and predict the products of new reactions.

Prediction of Conformational Preferences and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other determine the macroscopic properties of a substance, such as its crystal structure and boiling point. Computational methods can predict the most stable conformations of this compound and the nature of its intermolecular interactions.

The pyrazine ring itself is planar. thieme-connect.de The primary conformational flexibility would involve the rotation around the C-N bond of the amino group and the rotation of the methyl groups. While these may have low rotational barriers, their preferred orientations can be determined by minimizing the molecule's energy.

Intermolecular interactions are critical for understanding the solid-state packing and solution-phase behavior. For this compound, several types of interactions are expected:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor (N-H), and the ring nitrogen atoms can act as hydrogen bond acceptors. mdpi.com This can lead to the formation of dimers or extended networks, significantly influencing the compound's physical properties. psu.edu

π-π Stacking: The aromatic pyrazine rings of adjacent molecules can stack on top of each other.

C-H···π Interactions: The C-H bonds of the methyl groups can interact with the π-system of a neighboring pyrazine ring. core.ac.uk

Studies on similar pyrazine structures have revealed complex networks of these interactions, which dictate the supramolecular assembly. mdpi.comcore.ac.ukresearchgate.net

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Amino Group (N-H) | Ring Nitrogen or Amino Nitrogen | Strong, directional interaction; key to crystal packing and solubility. mdpi.com |

| π-π Stacking | Pyrazine Ring (π-system) | Pyrazine Ring (π-system) | Contributes to the cohesive energy in the solid state. |

| C-H···π Interaction | Methyl Group (C-H) | Pyrazine Ring (π-system) | Weaker interaction that helps stabilize the crystal lattice. core.ac.uk |

Collision Cross Section (CCS) Prediction and Mobility Studies

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov The measured property is the ion's rotationally averaged collision cross section (CCS), which is a two-dimensional projection of the ion's structure. researchgate.net CCS values provide an additional dimension of identification for molecules when coupled with mass spectrometry, increasing confidence in structural assignments. mdpi.com

Computational methods, especially those employing machine learning algorithms, have become increasingly proficient at predicting CCS values directly from a molecule's structure. mdpi.comnih.govshen-lab.org These models are typically trained on large experimental CCS databases containing thousands of diverse compounds. mdpi.comnih.gov

For this compound, a predicted CCS value could be generated for its protonated form ([M+H]⁺). This value could then be used to:

Aid in its identification in complex mixtures, such as food volatiles or biological samples.

Help distinguish it from structural isomers that have the same mass but different shapes.

Be added to a reference database to facilitate future analytical work.

Prediction models often achieve high accuracy, with median relative errors typically between 1.5% and 3% when compared to experimental measurements. nih.govshen-lab.org

Table 3: Performance of Representative CCS Prediction Models

| Prediction Method | Key Feature | Median Relative Error (MRE) | Reference |

|---|---|---|---|

| Support Vector Regression (SVR) | Uses molecular descriptors to predict CCS. | ~3% | shen-lab.org |

| Random Forest | Machine learning algorithm using molecular fingerprints. | ~2.2% | mdpi.com |

| Deep Learning (LSTM) | Bi-directional long short-term memory network for peptides. | ~1.4% | nih.gov |

Table 4: List of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₉N₃ |

| 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine | C₆H₇ClIN₃ |

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | C₂₄H₁₈N₂ |

| Tetramethylsilane (TMS) | C₄H₁₂Si |

| dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate | C₂₂H₂₀N₂O₄ |

| 2,5-dimethylpyrazine | C₆H₈N₂ |

Metabolism and Biotransformation Pathways of 3,6 Dimethylpyrazin 2 Amine

Identification of In Vivo Metabolites of Related Pyrazines

The in vivo metabolism of pyrazines, particularly alkyl-substituted pyrazines, has been a subject of investigation, shedding light on the likely metabolic fate of 3,6-Dimethylpyrazin-2-amine. Research indicates that the biotransformation of these compounds primarily involves oxidative processes and subsequent conjugation reactions. inchem.orgresearchgate.net

Oxidative Transformations of Alkyl Side Chains to Carboxylic Acids

A predominant metabolic pathway for alkyl-substituted pyrazines is the oxidation of their alkyl side chains to form corresponding pyrazine (B50134) carboxylic acids. inchem.orgd-nb.infothieme-connect.de This transformation is a key detoxification step, rendering the compounds more water-soluble and facilitating their excretion. inchem.org

For instance, studies on the metabolism of 2-methylpyrazine, 2,5-dimethylpyrazine (B89654), and 2,6-dimethylpyrazine (B92225) following coffee consumption in humans have demonstrated their extensive conversion to pyrazine carboxylic acids. d-nb.inforesearchgate.net In one such study, it was found that 91% of ingested 2,5-dimethylpyrazine and 97% of 2,6-dimethylpyrazine were recovered in urine as their corresponding carboxylic acid metabolites, 5-methylpyrazine-2-carboxylic acid and 6-methylpyrazine-2-carboxylic acid, respectively. d-nb.info Similarly, after consuming 2-methylpyrazine, individuals excreted pyrazine-2-carboxylic acid and 5-hydroxypyrazine-2-carboxylic acid in their urine. mdpi.com

Further research on the metabolites of 2,3,5-trimethylpyrazine (B81540) in human urine also identified various dimethylpyrazine-2-carboxylic acids as the major metabolic products. acs.orgresearchgate.netfigshare.com This consistent pattern of side-chain oxidation across different alkylpyrazines strongly suggests that the methyl groups of this compound would also undergo oxidation to yield carboxylic acid derivatives. hpa.gov.tw

| Parent Compound | Metabolite | Percentage of Ingested Dose Excreted (if available) | Reference |

|---|---|---|---|

| 2-Methylpyrazine | Pyrazine-2-carboxylic acid | 64% | d-nb.info |

| 2-Methylpyrazine | 5-Hydroxypyrazine-2-carboxylic acid | 26% | d-nb.info |

| 2,5-Dimethylpyrazine | 5-Methylpyrazine-2-carboxylic acid | 91% | d-nb.info |

| 2,6-Dimethylpyrazine | 6-Methylpyrazine-2-carboxylic acid | 97% | d-nb.info |

| 2,3,5-Trimethylpyrazine | 3,6-Dimethylpyrazine-2-carboxylic acid | Dominating metabolite | acs.orgresearchgate.netfigshare.com |

| 2,3,5-Trimethylpyrazine | 3,5-Dimethylpyrazine-2-carboxylic acid | Dominating metabolite | acs.orgresearchgate.netfigshare.com |

| 2,3,5-Trimethylpyrazine | 5,6-Dimethylpyrazine-2-carboxylic acid | Dominating metabolite | acs.orgresearchgate.netfigshare.com |

Glucuronidation and Other Conjugation Reactions

Following oxidation, the resulting metabolites, as well as the parent pyrazine compounds, can undergo phase II conjugation reactions, most notably glucuronidation. nih.gov This process involves the attachment of a glucuronic acid moiety to the molecule, further increasing its water solubility and facilitating its elimination from the body. nih.gov

While the primary metabolites of many alkylpyrazines are carboxylic acids, studies have also detected the presence of glucuronide and sulfate (B86663) conjugates in urine, albeit in smaller quantities. acs.orgresearchgate.netfigshare.com For example, in the metabolism of 2,3,5-trimethylpyrazine, negligible traces of (3,6-dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide and (3,5-dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide were found. figshare.comsemanticscholar.org Similarly, sulfate conjugates such as (3,6-dimethylpyrazine-2-yl-)methyl-sulfate and (3,5-dimethylpyrazine-2-yl-)methyl-sulfate have been identified. acs.orgfigshare.com

The formation of a novel N-O-glucuronide has also been reported as a significant elimination pathway for the anticonvulsant drug candidate 6-amino-3-(2,3,5-trichlorophenyl)pyrazin-2-ylamine, highlighting the potential for direct conjugation of the amino group on the pyrazine ring. nih.gov This suggests that this compound could also be metabolized through glucuronidation at its amino group or, following hydroxylation, at the resulting hydroxyl group.

Enzymatic Systems Involved in Pyrazine Metabolism

The metabolism of pyrazines is mediated by a variety of enzymatic systems, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role in the initial oxidative transformations. nih.govnih.gov Different pyrazine derivatives have been shown to induce specific CYP isoenzymes. For instance, pyrazine itself is primarily an inducer of CYP2E1, while (methylthio)methylpyrazine (MTMP) is a mixed inducer of CYP2B1, CYP3A, and CYP2E subfamilies. nih.gov

In vitro studies have indicated that while the parent pyrazinone compounds may not directly inhibit the cytochrome P-450 system, their metabolites can exhibit weak inhibitory effects on some of its activities. nih.gov Conversely, in vivo studies in rats have suggested that certain pyrazinones and/or their metabolites can act as weak, selective inducers of cytochrome P-450. nih.gov

Following the initial oxidation by CYP enzymes, the resulting metabolites can be further processed by phase II enzymes. UDP-glucuronosyltransferases (UGTs) are responsible for catalyzing the glucuronidation of pyrazines and their metabolites, a major route of metabolism for some pyrazinone compounds. nih.gov

Role of Aminoacetone and Related Intermediates in Pyrazine Biosynthesis

The biosynthesis of many alkylpyrazines, including those structurally related to this compound, often involves the intermediate compound aminoacetone. nih.govacs.orgresearchgate.net This key precursor can be formed through various metabolic pathways, most notably from the amino acid L-threonine. nih.govmdpi.com

In microorganisms like Bacillus subtilis, L-threonine is oxidized by L-threonine-3-dehydrogenase (TDH) to produce L-2-amino-acetoacetate, which then spontaneously decarboxylates to form aminoacetone. nih.govasm.org Two molecules of aminoacetone can then condense non-enzymatically to form 2,5-dimethylpyrazine. nih.govacs.org This biosynthetic pathway highlights a mechanism for the formation of the pyrazine ring system from common cellular metabolites.

Furthermore, aminoacetone can serve as a building block for the synthesis of more complex alkylpyrazines. For example, the biosynthesis of 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine in Bacillus subtilis has been shown to proceed through the condensation of aminoacetone and 2,3-pentanedione, another metabolite derived from L-threonine and D-glucose. acs.orgscispace.com These findings underscore the central role of aminoacetone as a versatile intermediate in the microbial production of a diverse range of pyrazine compounds. nih.gov

| Precursor/Intermediate | Enzyme | Resulting Pyrazine (Example) | Reference |

|---|---|---|---|

| L-Threonine | L-threonine-3-dehydrogenase (TDH) | 2,5-Dimethylpyrazine (via aminoacetone) | nih.govasm.org |

| Aminoacetone | Non-enzymatic condensation | 2,5-Dimethylpyrazine | nih.govacs.org |

| Aminoacetone and 2,3-Pentanedione | Non-enzymatic condensation | 2-Ethyl-3,5-dimethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine | acs.orgscispace.com |

Environmental Fate and Degradation Studies of Pyrazinamines

Thermal Degradation Processes and Products

Thermal degradation is a significant pathway for the transformation of pyrazine (B50134) compounds, particularly in industrial settings or during processes like cooking, where high temperatures are common. nih.govnih.gov The thermal decomposition of aminopyrazines can lead to the release of various gases and vapors. fishersci.se For the related compound 3,5-Dimethylpyrazin-2-amine, thermal decomposition can produce irritating vapors and hazardous combustion products, including carbon oxides. fishersci.sesynquestlabs.com

Studies on the thermal degradation of amino acids like serine and threonine, which are precursors to pyrazines, show that heating to temperatures between 120°C and 300°C results in the formation of various pyrazine derivatives, including dimethylpyrazines. nih.gov The proposed mechanisms involve complex reactions such as decarbonylation, dehydration, and Strecker degradation to generate α-aminocarbonyl intermediates, which then condense to form the pyrazine ring. nih.gov

While specific studies on the thermal degradation products of 3,6-Dimethylpyrazin-2-amine are scarce, research on the degradation of aqueous amine solutions used in industrial processes provides insights into potential pathways. utexas.edu At elevated temperatures (100°C to 150°C), amine degradation can be significant. For instance, studies on monoethanolamine (MEA) show a 29% loss after 16 weeks at 120°C, forming a variety of products through pathways like carbamate (B1207046) polymerization. utexas.edu The stability of amines to thermal degradation is influenced by their structure, with cyclic amines like piperazine (B1678402) showing high resistance. utexas.edu

Table 1: Potential Thermal Degradation Products of Aminopyrazines based on Analogous Compounds This table is illustrative and based on general amine and pyrazine degradation studies.

| Precursor Class | Temperature Range | Potential Products | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Alkanolamines | 100-150°C | Imidazolidinones, Diamines, Cyclic Ureas, Polymers | Carbamate Polymerization | utexas.edu |

| Amino Acids (Serine/Threonine) | 120-300°C | Pyrazine, Methylpyrazine, Dimethylpyrazines, Trimethylpyrazine | Decarbonylation, Dehydration, Aldol Condensation, Strecker Degradation | nih.gov |

Oxidative Degradation Mechanisms and Pathways

Oxidative degradation is a key process affecting the environmental persistence of amine compounds. This can occur through reactions with atmospheric oxygen, often catalyzed by metal ions, or via advanced oxidation processes involving highly reactive species like hydroxyl radicals (·OH). hw.ac.ukresearchgate.net

Theoretical studies on amine-containing materials provide insight into the fundamental mechanisms. nih.gov A common initial step is the abstraction of a hydrogen atom from the carbon atom adjacent to the amine group (the α-carbon), forming a radical intermediate (αC•). nih.gov The subsequent fate of this radical depends on the specific conditions:

In anaerobic (oxygen-free) conditions , this can lead to the formation of imines. nih.gov

In aerobic (oxygen-present) conditions , the oxidation pathway can proceed to form aldehydes and ammonia. nih.gov This process is often facilitated by hydroperoxyl radicals (HOO•). nih.gov

Microbial degradation of alkylpyrazines also points to oxidation as a key initial step. The degradation of 2,3-diethyl-5-methylpyrazine (B150936) by a Mycobacterium species was found to proceed via hydroxylation to form 5,6-diethyl-2-hydroxy-3-methylpyrazine as the key metabolic intermediate. nih.gov

Table 2: Key Species and Products in the Oxidative Degradation of Amines This table summarizes general findings from theoretical and experimental studies on amine oxidation.

| Degradation Condition | Key Reactive Species | Primary Intermediates | Major Products | Reference |

|---|---|---|---|---|

| Dry, Anaerobic | Organic Radicals (R•) | α-Carbon Radical (αC•) | Imines | nih.gov |

| Humid, Anaerobic | Hydroxyl Radical (HO•) | α-Carbon Radical (αC•) | Imines | nih.gov |

| Dry, Aerobic | Hydroperoxyl Radical (HOO•) | Peroxy-intermediates | Aldehydes, Ammonia | nih.gov |

| Humid, Aerobic | HO• and HOO• | α-Carbon Radical (αC•) | Aldehydes, Ammonia | nih.gov |

| Advanced Oxidation (e.g., irradiation) | Hydroxyl Radical (HO•) | N/A | Various smaller molecules | researchgate.net |

Environmental Transformation of Amine Degradation Products

The products formed from the initial degradation of this compound, such as aldehydes and other small molecules, undergo further transformation in the environment. Volatile degradation products can be subject to atmospheric photo-oxidation. hw.ac.uk This process is primarily driven by reactions with hydroxyl radicals (OH•), which abstract hydrogen atoms, leading to the formation of compounds like formamides and other oxygenated species. hw.ac.uk

In aquatic and soil environments, microbial activity plays a crucial role. researchgate.net While the pyrazine ring is relatively stable, certain bacteria have demonstrated the ability to use pyrazine compounds as their sole source of carbon and nitrogen, leading to the complete mineralization of the compound. nih.govresearchgate.netscispace.com For example, a study using wastewater and cow dung identified several bacterial genera, including Bacillus sp., Pseudomonas sp., and Corynebacterium sp., capable of degrading pyrazine-2-carboxamide. scispace.com The process involved the mineralization of an initial 15 mg/L of the pyrazine to just 0.175 mg/L over 21 days. scispace.com The initial steps in the microbial breakdown of the pyrazine ring itself are still an area of active research, but hydroxylation appears to be a critical first reaction. nih.govnih.gov

Emission Pathways and Environmental Dispersion Modeling

Pyrazines, including dimethyl pyrazines, are recognized as volatile organic compounds (VOCs) that can be emitted into the atmosphere from various sources. epa.gov A primary emission pathway is through high-temperature processes.

Food Industry: Meat rendering plants are a notable source, where cookers and screw presses release VOCs including dimethyl pyrazine. epa.gov

Cooking: Residential and commercial cooking, particularly high-temperature methods like pan-frying and deep-frying, generate significant emissions of pyrazines. birmingham.ac.ukresearchgate.net Studies have shown a direct correlation between cooking temperature and the emission strength of VOCs, including pyrazines. birmingham.ac.ukresearchgate.net

Once emitted, the dispersion of these compounds in the atmosphere is governed by meteorological conditions (such as wind speed and direction) and the physical properties of the emitted substance. mdpi.com Environmental dispersion models, like CALPUFF, are used to predict the downwind concentration of airborne pollutants from a source. mdpi.com These models integrate data on emission rates, stack height, local topography, and weather patterns to simulate how a plume of gaseous material will spread and dilute. mdpi.com While specific dispersion modeling for this compound emissions has not been documented, the methodologies applied to other volatile amines from industrial sources provide a framework for how such an assessment would be conducted. mdpi.com For instance, modeling of accidental amine releases from carbon capture facilities is used to map potential ground-level concentrations and assess environmental risk. mdpi.com

Applications of 3,6 Dimethylpyrazin 2 Amine in Advanced Materials and Medicinal Chemistry Research

Role as a Chemical Building Block for Complex Heterocyclic Systems

3,6-Dimethylpyrazin-2-amine serves as a valuable starting material for the synthesis of more complex heterocyclic systems. The presence of the amino group and the nitrogen atoms within the pyrazine (B50134) ring allows for a variety of chemical transformations, making it a versatile precursor in organic synthesis. google.com

Pyrazine derivatives are known to be key components in the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. arabjchem.org For instance, the triazolo[4,3-a]pyrazine scaffold, found in several biologically active compounds, can be synthesized using pyrazine-based precursors. arabjchem.org The amino group of this compound can participate in cyclization reactions to form such fused rings. The general reactivity of aminopyrazines allows them to be key intermediates in the synthesis of a diverse range of complex molecules. ijbpas.com The pyrazine ring itself can be further functionalized, adding to the molecular complexity and allowing for the creation of a wide array of derivatives with potential applications in various fields of chemistry. imist.ma

Research in New Material Development (e.g., Optoelectronic Materials)

The pyrazine core of this compound is a key structural motif in the development of advanced materials, particularly those with applications in optoelectronics. Research has shown that derivatives of dimethylpyrazines can be incorporated into conjugated oligomers and polymers with interesting photophysical properties. dur.ac.ukworktribe.com

A notable application is in the field of organic light-emitting diodes (OLEDs). Derivatives such as 2,5-di(aryleneethynyl)pyrazines, which can be synthesized from precursors like 2,5-dibromo-3,6-dimethylpyrazine, have been investigated for their electron-transporting properties. worktribe.comresearchgate.net When used as a dopant in the emissive layer of an OLED, these pyrazine derivatives have been shown to enhance the external quantum efficiency of the device. worktribe.comresearchgate.net The electron-deficient nature of the pyrazine ring contributes to these desirable electronic properties. researchgate.net

Furthermore, phenylene-2,5-dimethylpyrazinyl co-oligomers have been synthesized and studied for their potential as blue light emitters, a crucial component for full-color displays. dur.ac.uk The strategic incorporation of the dimethylpyrazine unit into these oligomers helps to tune the energy bandgap and achieve emission in the blue region of the spectrum. dur.ac.uk The table below summarizes some key findings in this area.

| Derivative Type | Starting Material | Application | Key Finding |

| 2,5-di(aryleneethynyl)pyrazines | 2,5-dibromo-3,6-dimethylpyrazine | OLEDs | Enhanced electron-transporting properties and external quantum efficiency. worktribe.comresearchgate.net |

| Phenylene-2,5-dimethylpyrazinyl co-oligomers | 2,5-dibromo-3,6-dimethylpyrazine | Blue Emitting Materials | Potential for blue light emission in displays. dur.ac.uk |

Catalytic Roles in Chemical Reactions

While direct catalytic applications of this compound are not extensively documented, the broader class of aminopyrazines and pyrazine derivatives has shown significant potential in catalysis. The nitrogen atoms in the pyrazine ring and the amino substituent can act as coordination sites for metal ions, forming complexes that can catalyze a variety of organic transformations. researchgate.netsciforum.net

For example, 2-aminopyrazine (B29847) has been utilized as a catalyst in the synthesis of hexahydroquinolines and 1,8-dioxo-decahydroacridines. researchgate.net This demonstrates the potential of the aminopyrazine scaffold to act as an organocatalyst. Furthermore, metal complexes involving pyrazine-based ligands have been employed as catalysts in reactions such as the dehydrogenative coupling of alcohols and amines to form N-heteroaromatic compounds. nih.gov Lead(II) complexes with 3-aminopyrazine-2-carboxylic acid have been shown to act as heterogeneous catalysts for cyanosilylation reactions. rsc.orgrsc.org

The structural features of this compound, specifically the presence of accessible nitrogen lone pairs, suggest its potential to act as a ligand in the formation of catalytically active metal-organic frameworks (MOFs) or coordination polymers. researchgate.netsciforum.net These materials are of great interest due to their high surface area and tunable catalytic sites.

Synthesis of Pharmaceutical Intermediates (e.g., for Glipizide)

In the context of pharmaceutical synthesis, it is a closely related isomer, 2,5-dimethylpyrazine (B89654), that serves as a key precursor for an important intermediate of the antidiabetic drug Glipizide. nih.govresearchgate.netnih.gov The synthesis of Glipizide involves the intermediate 5-methylpyrazine-2-carboxylic acid (MPCA). nih.govresearchgate.netnih.gov

The general class of pyrazine derivatives, however, is of significant importance in the pharmaceutical industry, with many containing the pyrazine core structure. imist.ma They are found in drugs with a wide range of activities, including anticancer and antiviral properties. imist.ma

Co-crystallization Strategies for Material Science Applications

Co-crystallization is a powerful technique in material science used to modify the physicochemical properties of solid-state materials. researchgate.net Pyrazine derivatives, including aminopyrazines, are excellent candidates for co-crystal formation due to their ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. acs.orgresearchgate.net

The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. This allows for the formation of robust supramolecular synthons with complementary molecules, leading to the construction of well-defined co-crystal structures. mdpi.com The study of co-crystals involving aminopyrazines and other molecules like diiodotetrafluorobenzene has demonstrated the reliability of these interactions in directing the assembly of one-dimensional architectures. acs.org

The ability to form co-crystals is being explored to create new materials with tailored properties, such as improved solubility or stability. acs.orgdntb.gov.ua For instance, co-crystals of the energetic material CL-20 have been formed with 2,5-dimethylpyrazine to modulate its properties. While specific studies on the co-crystallization of this compound were not prominently found, the principles of crystal engineering and the known behavior of similar pyrazine derivatives strongly suggest its potential in this area. mdpi.comnih.gov The strategic selection of co-formers can lead to the development of novel materials with applications in pharmaceuticals, agrochemicals, and energetic materials.

Structure Activity Relationship Sar Studies of 3,6 Dimethylpyrazin 2 Amine Analogues

Elucidation of Structural Features Governing Biological Activity

The biological activity of pyrazine (B50134) derivatives is intrinsically linked to the core pyrazine ring and the nature of its substituents. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, serves as a critical scaffold. researchgate.net Its aromaticity and the specific placement of nitrogen atoms are fundamental to the molecule's interaction with biological targets. mdpi.com

For analogues of 3,6-dimethylpyrazin-2-amine, several structural features are consistently important for biological activity:

The Pyrazine Core: The pyrazine ring itself is a key pharmacophore. Studies on various pyrazine derivatives have shown that the arrangement of the two nitrogen atoms is essential for certain biological activities, such as antitubercular effects. mdpi.comrsc.org Modifications to this core, for instance, by creating bicyclic ring systems like quinazoline, can alter activity, sometimes leading to slight improvements. nih.gov However, significant changes to the heterocyclic core often result in a considerable loss of potency, underscoring the pyrazine moiety's importance. nih.gov

The 2-Amine Group: The amino group at the C-2 position is a critical determinant of activity. In related compounds like pyrazinamide (B1679903), where an amide group is present, this functional group is essential for its prodrug activation. nih.gov For pyrazin-2-amine analogues, this primary amine can participate in crucial hydrogen bonding interactions with biological targets. Its basicity and position on the ring are pivotal.

Methyl Group Substitution: The methyl groups at the C-3 and C-6 positions influence the molecule's lipophilicity and steric profile. ontosight.ai Lipophilicity affects the compound's ability to penetrate cell membranes, a key factor in reaching its site of action. The position of these alkyl groups is also significant. For example, in the related compound 3,5-dimethyl-pyrazin-2-ol (DPO), a quorum-sensing autoinducer, the methyl groups are vital for binding to its receptor, VqmA. researchgate.net

Impact of Substituent Modifications on Molecular Interactions

Modifying the substituents on the pyrazine ring of this compound analogues allows for a detailed probing of their molecular interactions and a fine-tuning of their activity.

The introduction of different groups at various positions on the pyrazine ring can alter the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its binding affinity and efficacy. For instance, introducing electron-withdrawing or electron-donating groups can change the electron density of the pyrazine ring, which can affect interactions with target proteins. rsc.org

A structure-activity relationship study of 3,5-dimethyl-pyrazin-2-ol (DPO) analogues provides a clear example of how substituent modifications impact activity. The study, which measured the ability of analogues to activate a specific bacterial reporter strain, demonstrated the stringent structural requirements for molecular recognition.

Table 1: Biological Activity of 3,5-Dimethyl-pyrazin-2-ol (DPO) Analogues

| Compound | Modification from DPO Structure | Relative Activity (%) |

| DPO | (Reference Compound) | 100 |

| Analogue 1 | Hydroxyl at C-2 moved to C-5 | <25 |

| Analogue 2 | Hydroxyl at C-2 moved to C-6 | <25 |

| Analogue 3 | Lacks C-2 hydroxyl group | Inactive |

| Analogue 4 | Lacks C-3 methyl group | <25 |

| Analogue 5 | Lacks C-5 methyl group | <25 |

| Analogue 6 | Ethyl group at C-5 instead of methyl | >25 |

| Analogue 7 | Phenyl group at C-5 instead of methyl | <25 |

Data synthesized from findings reported on DPO analogues. researchgate.net

The data clearly indicates that the hydroxyl group at the C-2 position and the methyl groups at C-3 and C-5 are all critical for high activity. researchgate.net Removing any of these key features, or even moving the hydroxyl group, leads to a significant loss of function. researchgate.net This suggests that each of these substituents plays a precise role in the molecule's interaction with its receptor, likely through a combination of hydrogen bonds and hydrophobic interactions. Replacing the C-5 methyl with a slightly larger ethyl group was tolerated, but a bulky phenyl group was not, indicating a defined size limit for the binding pocket. researchgate.net

Similarly, in studies of N-substituted 3-aminopyrazine-2-carboxamides, the nature of the substituent on the amino group significantly affected antimicrobial activity. sciforum.net This demonstrates that modifications not only to the pyrazine ring itself but also to the functional groups attached to it are a powerful way to modulate biological activity.

Stereochemical Influences on Activity Profiles (from related compounds)